3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide
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Overview
Description
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.
Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups are introduced through electrophilic substitution reactions.
Attachment of the Amino Group: The amino group is attached via nucleophilic substitution reactions.
Final Coupling with N-(2-methoxyethyl)benzamide: The final step involves coupling the quinazoline derivative with N-(2-methoxyethyl)benzamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .
Scientific Research Applications
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
- 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
- 3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide is unique due to its specific substitution pattern and the presence of the N-(2-methoxyethyl)benzamide moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-31-13-12-26-23(30)17-8-5-9-19(14-17)27-24-28-21-11-10-18(25)15-20(21)22(29-24)16-6-3-2-4-7-16/h2-11,14-15H,12-13H2,1H3,(H,26,30)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVAKSMVFJXZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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